Methyl 5-(2-ethoxyphenyl)-5-oxovalerate
Description
Methyl 5-(2-ethoxyphenyl)-5-oxovalerate is a β-keto ester characterized by a valerate backbone with a 2-ethoxyphenyl substituent at the ketone position and a methyl ester group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and covalent inhibitors . Its 2-ethoxyphenyl group contributes electron-donating effects via the ethoxy substituent, while the methyl ester enhances solubility in organic solvents compared to longer-chain esters.
Properties
IUPAC Name |
methyl 5-(2-ethoxyphenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-13-9-5-4-7-11(13)12(15)8-6-10-14(16)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPPDKDUFMTTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218068 | |
| Record name | Benzenepentanoic acid, 2-ethoxy-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443309-61-2 | |
| Record name | Benzenepentanoic acid, 2-ethoxy-δ-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443309-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentanoic acid, 2-ethoxy-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-ethoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(2-ethoxyphenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-ethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: The major product is 5-(2-ethoxyphenyl)-5-oxovaleric acid.
Reduction: The major product is 5-(2-ethoxyphenyl)-5-hydroxyvalerate.
Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the ester group.
Scientific Research Applications
Methyl 5-(2-ethoxyphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-ethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pathways involved in these interactions are still under investigation, but they are believed to involve modulation of metabolic processes and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy, ethoxy) stabilize the ketone via resonance, favoring applications in cyclocondensation reactions (e.g., pyrazole formation) .
- Electron-withdrawing groups (e.g., fluoro, chloro) enhance electrophilicity at the ketone, accelerating nucleophilic attacks in amide couplings .
- Steric effects : Bulky substituents (e.g., 3-chloro-4-methyl) reduce reaction rates in sterically sensitive reactions like Suzuki couplings .
Ester Group Modifications
Biological Activity
Methyl 5-(2-ethoxyphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C13H16O3
- Molecular Weight : 220.27 g/mol
- Structure : The compound features a carbonyl group and an ethoxy-substituted phenyl ring, contributing to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.
- Case Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Research Findings : In vitro assays revealed that this compound scavenges free radicals effectively. A study found that it reduced the formation of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective effect on cellular membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to reduced growth rates.
- Radical Scavenging : Its chemical structure allows it to donate electrons, neutralizing free radicals and preventing oxidative damage.
- Cell Membrane Interaction : The lipophilic nature of the ethoxy group enhances its ability to penetrate cell membranes, allowing it to exert effects intracellularly.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Ethoxy substitution enhances lipophilicity |
| Methyl 4-(2-methoxyphenyl)-4-oxobutanoate | Moderate | Moderate | Lacks ethoxy group, less hydrophobic |
| Ethyl 3-(4-hydroxyphenyl)-3-oxobutanoate | Yes | Low | Hydroxy group may limit lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
